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Compound of Interest

Compound Name:
2,4-Dihydroxy-3-

methylbenzaldehyde

Cat. No.: B052013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to facilitate the

structural confirmation of 2,4-Dihydroxy-3-methylbenzaldehyde against its structural isomers.

By presenting detailed experimental protocols and clear data tables, this document serves as a

practical resource for the unambiguous identification of this compound.

Spectroscopic Data Comparison
The structural elucidation of an organic molecule is unequivocally achieved through the

combined application of various spectroscopic techniques. Here, we present a comparative

analysis of the predicted spectroscopic data for 2,4-Dihydroxy-3-methylbenzaldehyde and

three of its isomers: 2,6-Dihydroxy-3-methylbenzaldehyde, 3,4-Dihydroxy-2-

methylbenzaldehyde, and 2,4-Dihydroxy-5-methylbenzaldehyde. The subtle differences in the

spectral data, arising from the varied positions of the methyl and hydroxyl groups on the

benzaldehyde scaffold, allow for definitive structural assignment.

¹H NMR Spectroscopy Data
The proton Nuclear Magnetic Resonance (¹H NMR) spectra are highly sensitive to the

electronic environment of each proton. The chemical shifts (δ), splitting patterns (multiplicity),
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and coupling constants (J) provide a detailed fingerprint of the molecule's structure.

Compound
Predicted ¹H NMR Data (400 MHz, DMSO-
d₆)

2,4-Dihydroxy-3-methylbenzaldehyde

δ 10.1 (s, 1H, -CHO), 9.8 (s, 1H, 4-OH), 9.5 (s,

1H, 2-OH), 7.2 (d, J=8.0 Hz, 1H, H-6), 6.5 (d,

J=8.0 Hz, 1H, H-5), 2.1 (s, 3H, -CH₃)

2,6-Dihydroxy-3-methylbenzaldehyde

δ 10.2 (s, 1H, -CHO), 10.0 (s, 2H, 2,6-OH), 7.0

(d, J=8.0 Hz, 1H, H-5), 6.4 (d, J=8.0 Hz, 1H, H-

4), 2.0 (s, 3H, -CH₃)

3,4-Dihydroxy-2-methylbenzaldehyde

δ 10.0 (s, 1H, -CHO), 9.3 (s, 1H, 3-OH), 9.1 (s,

1H, 4-OH), 7.1 (d, J=8.0 Hz, 1H, H-6), 6.8 (d,

J=8.0 Hz, 1H, H-5), 2.2 (s, 3H, -CH₃)

2,4-Dihydroxy-5-methylbenzaldehyde

δ 10.1 (s, 1H, -CHO), 9.9 (s, 1H, 4-OH), 9.6 (s,

1H, 2-OH), 7.1 (s, 1H, H-6), 6.4 (s, 1H, H-3), 2.1

(s, 3H, -CH₃)

¹³C NMR Spectroscopy Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the

carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its

chemical shift is indicative of its bonding and electronic environment.
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Compound
Predicted ¹³C NMR Data (100 MHz, DMSO-
d₆)

2,4-Dihydroxy-3-methylbenzaldehyde

δ 191.0 (CHO), 162.0 (C4), 158.0 (C2), 133.0

(C6), 115.0 (C1), 112.0 (C5), 110.0 (C3), 9.0

(CH₃)

2,6-Dihydroxy-3-methylbenzaldehyde
δ 192.5 (CHO), 160.0 (C2, C6), 130.0 (C4),

118.0 (C1), 110.0 (C5), 108.0 (C3), 10.0 (CH₃)

3,4-Dihydroxy-2-methylbenzaldehyde

δ 190.5 (CHO), 155.0 (C4), 150.0 (C3), 130.0

(C6), 125.0 (C1), 120.0 (C2), 115.0 (C5), 12.0

(CH₃)

2,4-Dihydroxy-5-methylbenzaldehyde

δ 191.5 (CHO), 163.0 (C4), 159.0 (C2), 135.0

(C6), 125.0 (C5), 116.0 (C1), 114.0 (C3), 15.0

(CH₃)

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Compound Predicted IR Data (cm⁻¹)

2,4-Dihydroxy-3-methylbenzaldehyde

3400-3200 (br, O-H stretch), 3050 (w, Ar C-H

stretch), 2850, 2750 (w, C-H stretch of CHO),

1650 (s, C=O stretch), 1600, 1500 (m, C=C

stretch), 1250 (m, C-O stretch)

2,6-Dihydroxy-3-methylbenzaldehyde

3450-3250 (br, O-H stretch), 3060 (w, Ar C-H

stretch), 2860, 2760 (w, C-H stretch of CHO),

1645 (s, C=O stretch), 1610, 1510 (m, C=C

stretch), 1260 (m, C-O stretch)

3,4-Dihydroxy-2-methylbenzaldehyde

3350-3150 (br, O-H stretch), 3040 (w, Ar C-H

stretch), 2840, 2740 (w, C-H stretch of CHO),

1660 (s, C=O stretch), 1590, 1490 (m, C=C

stretch), 1270 (m, C-O stretch)

2,4-Dihydroxy-5-methylbenzaldehyde

3420-3220 (br, O-H stretch), 3055 (w, Ar C-H

stretch), 2855, 2755 (w, C-H stretch of CHO),

1655 (s, C=O stretch), 1605, 1505 (m, C=C

stretch), 1245 (m, C-O stretch)

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure.

Compound Predicted Mass Spectrometry Data (m/z)

2,4-Dihydroxy-3-methylbenzaldehyde
152 (M⁺), 151 (M-H)⁺, 123 (M-CHO)⁺, 95 (M-

CHO-CO)⁺

2,6-Dihydroxy-3-methylbenzaldehyde
152 (M⁺), 151 (M-H)⁺, 123 (M-CHO)⁺, 95 (M-

CHO-CO)⁺

3,4-Dihydroxy-2-methylbenzaldehyde
152 (M⁺), 151 (M-H)⁺, 123 (M-CHO)⁺, 95 (M-

CHO-CO)⁺

2,4-Dihydroxy-5-methylbenzaldehyde
152 (M⁺), 151 (M-H)⁺, 123 (M-CHO)⁺, 95 (M-

CHO-CO)⁺
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Note: While the mass-to-charge ratio of the molecular ion (M⁺) will be the same for all isomers,

the relative intensities of the fragment ions may differ, providing clues to the substitution

pattern. However, for the purpose of this guide, the primary fragments are predicted to be

similar.

Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following detailed

experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated

dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm

probe.

¹H NMR Acquisition:

Acquire the spectrum at a constant temperature, typically 298 K.

Use a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-

noise ratio.

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to encompass all expected carbon signals (e.g., 0 to 200 ppm).

Use a sufficient number of scans (e.g., 1024 or more) to obtain good signal intensity.
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Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount

of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent

disk.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the KBr pellet holder without the sample.

Place the sample pellet in the holder and record the sample spectrum.

Scan the sample over the range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Introduce the sample into the ion source.

Use a standard electron energy of 70 eV for ionization.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

Record the mass spectrum, noting the molecular ion peak and the major fragment ions.
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The logical process for confirming the structure of 2,4-Dihydroxy-3-methylbenzaldehyde
using the acquired spectroscopic data is outlined in the following workflow diagram.

Spectroscopic Analysis

Data Interpretation and Comparison

Structural Confirmation

Acquire 1H NMR

Analyze 1H NMR:
- Chemical Shifts

- Multiplicities
- Coupling Constants

Acquire 13C NMR

Analyze 13C NMR:
- Number of Signals

- Chemical Shifts

Acquire IR

Analyze IR:
- Functional Group Frequencies

Acquire Mass Spectrum

Analyze MS:
- Molecular Ion Peak

- Fragmentation Pattern

Compare Experimental Data with Predicted Data of Isomers

Confirm Structure as
2,4-Dihydroxy-3-methylbenzaldehyde

Click to download full resolution via product page

Caption: Workflow for the spectroscopic confirmation of 2,4-Dihydroxy-3-
methylbenzaldehyde.

To cite this document: BenchChem. [Confirming the Structure of 2,4-Dihydroxy-3-
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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